molecular formula C29H28O7S B14126161 Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside

Cat. No.: B14126161
M. Wt: 520.6 g/mol
InChI Key: ZRMRTIABQQKBAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of thioglycoside functionality. A common synthetic route includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 2 and 3 are protected using benzoyl groups.

    Formation of Benzylidene Acetal: The hydroxyl groups at positions 4 and 6 are protected by forming a benzylidene acetal.

    Introduction of Thioglycoside Functionality: The thioglycoside functionality is introduced at position 1 using ethyl thiol.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form uronic acids.

    Reduction: Reduction reactions can be performed to modify the thioglycoside functionality.

    Substitution: Substitution reactions can occur at the benzoyl and benzylidene groups.

Common Reagents and Conditions

Major Products

    Oxidation: Uronic acids.

    Reduction: Compounds with modified thioglycoside functionality.

    Substitution: Derivatives with substituted benzoyl or benzylidene groups.

Mechanism of Action

The mechanism of action of Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside involves its role as a glycosylating agent. The compound facilitates the transfer of glycosyl groups to acceptor molecules, forming glycosidic bonds. This process is crucial in the synthesis of glycosides and other complex carbohydrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-di-O-benzoyl-4,6-O-benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific protection pattern and thioglycoside functionality, which make it a versatile glycosylating agent. Its ability to form stable glycosidic bonds under mild conditions sets it apart from other similar compounds .

Properties

Molecular Formula

C29H28O7S

Molecular Weight

520.6 g/mol

IUPAC Name

(7-benzoyloxy-6-ethylsulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl) benzoate

InChI

InChI=1S/C29H28O7S/c1-2-37-29-25(35-27(31)20-14-8-4-9-15-20)24(34-26(30)19-12-6-3-7-13-19)23-22(33-29)18-32-28(36-23)21-16-10-5-11-17-21/h3-17,22-25,28-29H,2,18H2,1H3

InChI Key

ZRMRTIABQQKBAN-UHFFFAOYSA-N

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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